(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone
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Overview
Description
(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C18H20F3N3O2 and its molecular weight is 367.372. The purity is usually 95%.
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Scientific Research Applications
Thermal and Structural Analysis
A compound closely related to the query, involving piperidin-1-yl and oxadiazole moieties, was synthesized and characterized, revealing a structure stabilized by inter and intramolecular hydrogen bonds, as well as π···π interactions. This research highlights the importance of non-covalent interactions in the stability and properties of such compounds (C. S. Karthik et al., 2021).
Antimicrobial Activity
Derivatives of piperidin-1-ylmethanone oxime have demonstrated antimicrobial activity. This research suggests that modifications to the piperidin-1-ylmethanone structure can lead to compounds with significant biological activities, offering a potential pathway for developing new antimicrobial agents (L. Mallesha & K. Mohana, 2014).
Crystal Packing Analysis
The analysis of crystal packing in oxadiazole derivatives has provided insight into the role of lone pair-π interaction and halogen bonding. These findings contribute to a deeper understanding of how molecular interactions influence the structural integrity and potential reactivity of compounds containing the oxadiazole ring (Kartikay Sharma et al., 2019).
Bioactive Heterocycle Synthesis
Research into bioactive heterocycles, such as the synthesis of a novel compound from benzo[d]isoxazole, has furthered the understanding of antiproliferative activity and structural characteristics of these molecules. This work emphasizes the potential of piperidin-1-yl and related compounds in the development of new therapeutic agents (S. Benaka Prasad et al., 2018).
Safety and Hazards
properties
IUPAC Name |
[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O2/c1-11(2)15-22-23-16(26-15)12-7-9-24(10-8-12)17(25)13-5-3-4-6-14(13)18(19,20)21/h3-6,11-12H,7-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXDWZLFKIWKFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.